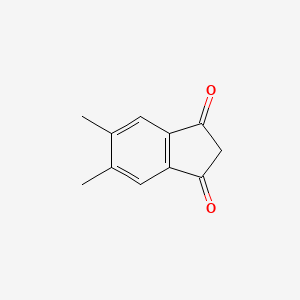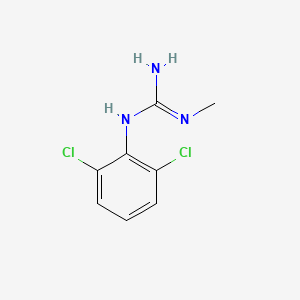
4-Allyoxystyrene
Descripción general
Descripción
4-Allyoxystyrene is an organic compound characterized by the presence of an allyloxy group attached to the para position of a styrene molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Allyoxystyrene can be synthesized through the reaction of 4-acetoxystyrene with allyl bromide in the presence of a base such as potassium hydroxide . This reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the acetoxy group with the allyloxy group.
Industrial Production Methods: In an industrial setting, the production of 4-allyloxystyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyoxystyrene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the allyloxy group can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Allyoxystyrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique thermal and mechanical properties.
Medicine: Research is ongoing to explore its potential in creating biocompatible materials for medical implants.
Mecanismo De Acción
The mechanism by which 4-allyloxystyrene exerts its effects is primarily through its ability to undergo polymerization and form crosslinked networks. The allyloxy group allows for various chemical modifications, enabling the formation of polymers with tailored properties. The molecular targets and pathways involved include the formation of sulfur-centered radicals during thermal homolytic ring-opening reactions .
Comparación Con Compuestos Similares
4-Vinylphenol: Similar structure but with a hydroxyl group instead of an allyloxy group.
4-Methoxystyrene: Contains a methoxy group instead of an allyloxy group.
4-Ethoxystyrene: Contains an ethoxy group instead of an allyloxy group.
Uniqueness: 4-Allyoxystyrene is unique due to its allyloxy group, which provides distinct reactivity and allows for the formation of polymers with specific properties. Its ability to undergo thiol-ene reactions and form thermally healable materials sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-ethenyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2 |
Clave InChI |
ZSZUAWYMYCAJNX-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)





![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)

